2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4,7-dimethyl-2-quinazolinamine with 4-methoxybenzaldehyde under acidic conditions, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also modulate signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methylpyrimidin-4(3H)-one
- 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone
Uniqueness
Compared to similar compounds, 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the 4-methoxyphenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-14-4-9-19-15(2)27-25(29-21(19)10-14)30-24-26-13-20-22(28-24)11-17(12-23(20)31)16-5-7-18(32-3)8-6-16/h4-10,13,17H,11-12H2,1-3H3,(H,26,27,28,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIBYQSXDKTWNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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